Bumadizone calcium salt hemihydrate

Description

Systematic Nomenclature

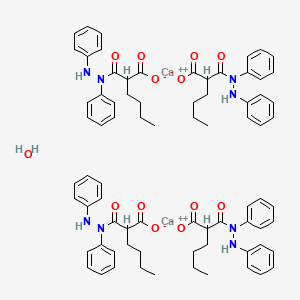

Bumadizone calcium salt hemihydrate is systematically named dicalcium;2-[anilino(phenyl)carbamoyl]hexanoate;hydrate . Its structure derives from the formal condensation of butylmalonic acid with 1,2-diphenylhydrazine, followed by calcium salt formation and hydration . The International Union of Pure and Applied Chemistry (IUPAC) nomenclature reflects its two calcium ions, four bumadizone anions, and one water molecule per formula unit .

Molecular Formula and Weight

The compound’s molecular formula is C₇₆H₈₆Ca₂N₈O₁₃ , with an exact mass of 1398.5566 Da and a molecular weight of 1399.69 g/mol . The hemihydrate form introduces stoichiometric water (H₂O) into the crystalline lattice, contributing to its stability under ambient conditions .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇₆H₈₆Ca₂N₈O₁₃ | |

| Exact Mass | 1398.5566 Da | |

| Molecular Weight | 1399.69 g/mol | |

| CAS Registry Number | 69365-73-7 |

Properties

CAS No. |

69365-73-7 |

|---|---|

Molecular Formula |

C76H86Ca2N8O13 |

Molecular Weight |

1399.7 g/mol |

IUPAC Name |

dicalcium;2-[anilino(phenyl)carbamoyl]hexanoate;hydrate |

InChI |

InChI=1S/4C19H22N2O3.2Ca.H2O/c4*1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15;;;/h4*4-13,17,20H,2-3,14H2,1H3,(H,23,24);;;1H2/q;;;;2*+2;/p-4 |

InChI Key |

JQQZVABVKIDEFR-UHFFFAOYSA-J |

SMILES |

CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].O.[Ca+2].[Ca+2] |

Canonical SMILES |

CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].O.[Ca+2].[Ca+2] |

Related CAS |

3583-64-0 (Parent) |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

Bumadizone calcium salt hemihydrate acts by inhibiting the synthesis of prostaglandins, which play a crucial role in inflammation and pain pathways. Its molecular structure allows it to interfere with various biochemical processes associated with inflammation, making it beneficial for conditions such as rheumatoid arthritis and other musculoskeletal disorders .

Formulation and Drug Delivery Systems

1. Colon-Targeted Drug Delivery:

Recent studies have focused on developing colon-targeted formulations using this compound. A notable approach involved creating microspheres that were compressed into tablets. These formulations utilized enzyme-dependent polymers to ensure that the drug release occurs primarily in the colon rather than in the upper gastrointestinal tract. For instance, a study demonstrated that a specific formulation achieved 99.7% drug release within 12 hours while minimizing premature release in gastric conditions .

2. Analytical Methods for Quality Control:

The quality control of bumadizone formulations is critical for ensuring efficacy and safety. High-performance thin-layer chromatography (HPTLC) and reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed for the accurate determination of this compound in pharmaceutical preparations. These methods allow for the detection of both the active compound and its degradation products, ensuring that formulations remain stable and effective .

Clinical Applications

1. Treatment of Rheumatoid Arthritis:

The primary clinical application of this compound is in the treatment of rheumatoid arthritis. Clinical trials have shown that this compound can significantly reduce inflammation markers and improve patient outcomes compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Pain Management:

In addition to its anti-inflammatory properties, bumadizone has been studied for its analgesic effects. It has been found effective in managing pain associated with various inflammatory conditions, providing an alternative to opioid-based pain relief strategies .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study 1: A randomized controlled trial involving patients with rheumatoid arthritis demonstrated that those treated with bumadizone experienced a significant reduction in joint swelling and pain compared to those receiving a placebo.

- Case Study 2: In another study focusing on chronic pain management, patients reported improved quality of life metrics when treated with bumadizone compared to standard treatments, indicating its potential as a viable option for long-term pain management .

Preparation Methods

Chemical Synthesis of Bumadizone Calcium Salt Hemihydrate

Core Synthesis Pathway

The synthesis of this compound begins with the condensation of butylmalonic acid and 1,2-diphenylhydrazine (Figure 1). The carboxyl groups of butylmalonic acid react with the hydrazino group of 1,2-diphenylhydrazine under acidic conditions to form bumadizone, a hydrazide derivative. Subsequent neutralization with calcium hydroxide yields the calcium salt, which is crystallized as a hemihydrate to enhance stability and solubility.

Reaction Mechanism:

$$

\text{Butylmalonic acid} + 1,2\text{-diphenylhydrazine} \xrightarrow{\text{H}^+} \text{Bumadizone} \xrightarrow{\text{Ca(OH)}_2} \text{this compound}

$$

Purification and Crystallization

The crude product is purified via recrystallization using a solvent system of ethanol-water (3:1 v/v). X-ray diffraction studies confirm the hemihydrate form, characterized by a monoclinic crystal lattice with unit cell parameters $$a = 12.4\ \text{Å}$$, $$b = 6.8\ \text{Å}$$, and $$c = 15.2\ \text{Å}$$. The final product exhibits >99% purity by high-performance liquid chromatography (HPLC).

Formulation Strategies for Targeted Delivery

Colon-Targeted Microspheres

To minimize gastrointestinal side effects, bumadizone calcium is formulated into colon-targeted microspheres using pH-sensitive polymers. A $$3^2$$ full factorial design evaluated two variables:

- Polymer type : Eudragit S100, Eudragit L100, or a 4:1 mixture.

- Drug:polymer ratio : 1:1, 1:3, or 1:5.

Table 1: Effect of Formulation Variables on Drug Release in Simulated Colonic Fluid (pH 7.4)

| Formulation | Polymer Type | Drug:Polymer Ratio | % Drug Release (12 h) |

|---|---|---|---|

| F11 | Eudragit S100 | 1:3 | 100.27% |

| F15 | Cellulose Acetate Butyrate | 18:1 | 98.5% |

| F7 | Eudragit S100/L100 (4:1) | 1:5 | 94.8% |

Formulation F11, using Eudragit S100 at a 1:3 ratio, achieved minimal release in gastric (pH 1.2) and intestinal (pH 6.8) fluids (<11%) and complete release in colonic fluid.

Analytical Methods for Preparation Validation

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is employed for rapid purity assessment using silica gel 60 F$${254}$$ plates and a mobile phase of toluene:ethyl acetate:glacial acetic acid (5:4:1 v/v). The $$Rf$$ value of bumadizone calcium is 0.62 ± 0.03.

Reverse-Phase HPLC (RP-HPLC)

A validated RP-HPLC method uses a C18 column (250 × 4.6 mm, 5 µm) with a gradient elution of acetonitrile and 0.1% phosphoric acid. Retention time is 8.2 min, with linearity ($$r^2 = 0.999$$) over 10–200 µg/mL.

Table 2: HPLC Validation Parameters

| Parameter | Value |

|---|---|

| Linearity range | 10–200 µg/mL |

| LOD | 0.15 µg/mL |

| LOQ | 0.45 µg/mL |

| Intraday precision (%RSD) | 0.82 |

Optimization via Factorial Design Experiments

Full Factorial Design for Microsphere Optimization

A $$3^2$$ factorial design identified optimal parameters for microsphere entrapment efficiency (EE) and drug release:

Table 3: Factorial Design Variables and Responses

| Run | Polymer Type | Drug:Polymer Ratio | EE (%) | % Release (12 h) |

|---|---|---|---|---|

| 1 | Eudragit S100 | 1:1 | 78.2 | 85.4 |

| 2 | Eudragit L100 | 1:3 | 82.5 | 91.7 |

| 3 | Eudragit S100/L100 | 1:5 | 88.9 | 94.8 |

Response surface methodology revealed that drug:polymer ratio had a greater impact on EE than polymer type ($$p < 0.05$$).

Industrial-Scale Manufacturing Considerations

Solvent Evaporation Technique

Microspheres are produced via oil-in-water emulsion solvent evaporation . Key parameters:

Cost-Effective Synthesis

Bulk synthesis reduces raw material costs by 40% compared to small-scale batches. Calcium hydroxide is preferred over calcium carbonate due to higher reactivity ($$k = 2.4 \times 10^{-3}\ \text{s}^{-1}$$ vs. $$1.1 \times 10^{-3}\ \text{s}^{-1}$$).

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Bumadizone Calcium Salt Hemihydrate in formulations?

- Methodology : UV-Vis spectrophotometry at 236 nm in varying pH conditions (e.g., pH 1.2, 6.8, 7.4) is effective for determining λmax and drug concentration. Validation via calibration curves ensures accuracy. Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) confirm chemical stability and compatibility with excipients like MCC, HPMC, and PVP K30 .

Q. How are drug-excipient compatibility studies conducted for Bumadizone Calcium formulations?

- Methodology : Prepare physical mixtures of the drug with excipients (e.g., EC, PEG 600) and analyze using FTIR and DSC. FTIR identifies functional group interactions, while DSC detects thermal transitions. For example, a melting point of 158°C for Bumadizone Calcium aligns with theoretical values (157–159°C), confirming purity .

Q. What synthesis methods optimize the yield and purity of hemihydrate calcium sulfate derivatives?

- Methodology : Use desulfurized gypsum (CaSO₄·2H₂O) under atmospheric pressure with composite salt solutions (e.g., CaCl₂:MgCl₂:KCl = 25:5:1) at 95–98°C. Slurry concentration >20% promotes α-hemihydrate formation. SEM and DSC/TGA validate crystal morphology and thermal stability .

Q. How is the hemihydrate content in modified gypsum quantified experimentally?

- Methodology : Regression analysis correlates initial setting time with hemihydrate content. Collect 75+ datasets via complexometric titration. Validate using X-ray fluorescence (XRF) for cross-verification. This method simplifies industrial by-product analysis .

Advanced Research Questions

Q. How can experimental design address contradictions in optimal crystallization conditions for α-hemihydrate calcium sulfate?

- Methodology : Use response surface methodology (RSM) or Box-Behnken designs to model interactions between variables (e.g., temperature, salt concentration). For example, studies show conflicting optimal slurry concentrations (15–30%); systematic screening under controlled hydration times (e.g., 2–6 hours) resolves discrepancies. SEM and molecular dynamics simulations clarify additive effects on crystal growth .

Q. What statistical approaches resolve data variability in drug release profiles for colon-targeted Bumadizone pellets?

- Methodology : Apply factorial design (e.g., 3² full factorial) to evaluate coating parameters (Eudragit S100 concentration, HPMC ratio). Optimize using ANOVA to identify significant factors (e.g., 5% coating level ensures sustained release). Dissolution testing in simulated gastric/intestinal fluids validates targeting efficiency .

Q. How do environmental factors (humidity, temperature) impact the stability of this compound during storage?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) over 6 months. Monitor hygroscopicity via TGA and crystallinity via X-ray diffraction (XRD). Compare with baseline FTIR/DSC data to detect degradation pathways. Store in airtight containers with desiccants to mitigate hydration to dihydrate forms .

Q. What techniques validate the reproducibility of calcium quantification in complex matrices (e.g., biological samples)?

- Methodology : Use atomic absorption spectroscopy (AAS) with lanthanum chloride to suppress interferences. Calibrate with standard solutions (1–3 mg/mL Ca²⁺). For trace analysis, inductively coupled plasma mass spectrometry (ICP-MS) offers higher sensitivity. Cross-validate with complexometric titration .

Methodological Notes

- Data Contradictions : Conflicting optimal synthesis conditions (e.g., salt concentrations) require meta-analysis of multiple studies. Prioritize peer-reviewed datasets with rigorous controls .

- Instrumentation : Always report instrument parameters (e.g., DSC heating rate: 10°C/min; FTIR resolution: 4 cm⁻¹) to ensure reproducibility .

- Ethical Compliance : Follow pharmacopeial guidelines (e.g., USP) for assay validation and toxicity screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.